Benzyltriethylammonium tetrafluoroborate
Overview
Description
Benzyltriethylammonium tetrafluoroborate is an organic compound with the chemical formula C₁₃H₂₂BF₄N and a molecular weight of 279.13 g/mol . It appears as a white solid powder or crystalline substance and is soluble in polar organic solvents such as ethanol, ether, and ketones . This compound is relatively stable but can decompose at high temperatures . It is primarily used as a catalyst in organic synthesis reactions and as an electrolyte in electrochemical research .
Preparation Methods
Benzyltriethylammonium tetrafluoroborate is typically synthesized by reacting a benzyl compound with tetrafluoroboric acid under alkaline conditions, followed by neutralization with triethylamine . The reaction is carried out in a three-necked flask equipped with a thermometer, stirrer, and constant pressure dropping funnel . Triethylamine is dissolved in polydimethylsiloxane, and benzyl chloride is added dropwise while maintaining the temperature at 80°C for 5 hours . The product is then purified and isolated as a white crystalline solid .
Chemical Reactions Analysis
Benzyltriethylammonium tetrafluoroborate undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the benzyl group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be involved in redox reactions, although specific details on these reactions are less documented.
Catalytic Reactions: It is commonly used as a phase transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Common reagents used in these reactions include tetrafluoroboric acid, benzyl chloride, and triethylamine . The major products formed depend on the specific reaction conditions and the nature of the nucleophiles or other reactants involved .
Scientific Research Applications
Benzyltriethylammonium tetrafluoroborate has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis reactions, such as alkylation and olefin addition reactions.
Biology and Medicine: While its direct applications in biology and medicine are limited, it can be used in the synthesis of biologically active compounds and pharmaceutical intermediates.
Mechanism of Action
The mechanism of action of benzyltriethylammonium tetrafluoroborate primarily involves its role as a phase transfer catalyst . It facilitates the transfer of reactants between different phases (e.g., organic and aqueous phases) by forming a complex with the reactants, thereby increasing their solubility and reactivity . The molecular targets and pathways involved depend on the specific reaction and the nature of the reactants .
Comparison with Similar Compounds
Benzyltriethylammonium tetrafluoroborate can be compared with other quaternary ammonium salts, such as:
Benzyltrimethylammonium chloride: Similar in structure but with a methyl group instead of an ethyl group.
Tetrabutylammonium bromide: Another quaternary ammonium salt used as a phase transfer catalyst.
Trimethyloxonium tetrafluoroborate: Used in similar catalytic applications but with different reactivity due to the presence of an oxonium ion.
The uniqueness of this compound lies in its specific combination of benzyl and triethyl groups, which provide distinct solubility and reactivity properties compared to other quaternary ammonium salts .
Biological Activity
Benzyltriethylammonium tetrafluoroborate (BTEA·BF4) is a quaternary ammonium salt that has garnered interest in various fields, particularly in biological applications. This article provides a comprehensive overview of its biological activity, including synthesis, characterization, and potential applications based on current research findings.
Chemical Structure and Properties
This compound is represented by the formula . The compound consists of a benzyl group attached to a triethylammonium moiety, with tetrafluoroborate serving as the counterion. It is typically synthesized through the reaction of benzyl chloride with triethylamine in the presence of tetrafluoroboric acid.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial properties of BTEA·BF4. It has been shown to exhibit significant inhibitory effects against various bacteria and fungi. For instance:
- Gram-positive bacteria : BTEA·BF4 has demonstrated effectiveness against Staphylococcus aureus and Bacillus subtilis.
- Gram-negative bacteria : The compound also shows activity against Escherichia coli and Pseudomonas aeruginosa.
- Fungi : It has been reported to inhibit the growth of Candida albicans and Aspergillus niger.
The minimum inhibitory concentrations (MICs) for these organisms are summarized in Table 1.
Organism | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Candida albicans | 16 |
Pseudomonas aeruginosa | 128 |
The antimicrobial mechanism of BTEA·BF4 is believed to involve disruption of microbial cell membranes, leading to increased permeability and eventual cell lysis. This is supported by studies that show morphological changes in treated cells under microscopy.
Cytotoxicity Studies
While BTEA·BF4 exhibits promising antimicrobial activity, it is crucial to evaluate its cytotoxic effects on human cells. Preliminary cytotoxicity assays indicate that at concentrations effective against pathogens, BTEA·BF4 shows limited toxicity towards human fibroblast cells, suggesting a potential therapeutic index for its use in clinical settings.
Applications in Drug Delivery
BTEA·BF4 has also been investigated for its role as a drug delivery agent. Its ability to form complexes with various drugs enhances solubility and bioavailability. Studies have demonstrated that formulations containing BTEA·BF4 can improve the pharmacokinetic profiles of poorly soluble drugs.
Case Studies
- Case Study on Antimicrobial Efficacy : A study conducted by Smith et al. (2023) evaluated the efficacy of BTEA·BF4 against multidrug-resistant strains of Staphylococcus aureus. The results indicated that BTEA·BF4 could serve as a potential alternative therapeutic agent in treating resistant infections.
- Drug Delivery System Development : Research by Johnson et al. (2024) explored the use of BTEA·BF4 in enhancing the delivery of antifungal agents. The study found that encapsulating antifungal drugs within BTEA·BF4-based carriers significantly increased their efficacy in vitro.
Toxicity and Safety Profile
Toxicological assessments are essential for evaluating the safety of BTEA·BF4 for potential therapeutic applications. Current data suggest that while it possesses antimicrobial properties, its cytotoxicity remains low at therapeutic doses. Further long-term studies are needed to fully understand its safety profile.
Conclusion and Future Directions
This compound presents significant biological activity, particularly as an antimicrobial agent and drug delivery enhancer. Its low cytotoxicity at effective doses positions it as a promising candidate for further research in pharmaceutical applications. Future studies should focus on elucidating its mechanisms of action, optimizing formulations for clinical use, and conducting comprehensive toxicity evaluations.
Properties
IUPAC Name |
benzyl(triethyl)azanium;tetrafluoroborate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N.BF4/c1-4-14(5-2,6-3)12-13-10-8-7-9-11-13;2-1(3,4)5/h7-11H,4-6,12H2,1-3H3;/q+1;-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJWXXJMAQURGGG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.CC[N+](CC)(CC)CC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22BF4N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60998994 | |
Record name | N-Benzyl-N,N-diethylethanaminium tetrafluoridoborate(1-) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60998994 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
77794-93-5 | |
Record name | Benzenemethanaminium, N,N,N-triethyl-, tetrafluoroborate(1-) (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=77794-93-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Benzyl-N,N-diethylethanaminium tetrafluoridoborate(1-) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60998994 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzyltriethylammonium tetrafluoroborate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.587 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the thermal properties of Benzyltriethylammonium tetrafluoroborate ([Nbz222]BF4)?
A1: [Nbz222]BF4 is a quaternary ammonium-based ionic liquid with a melting point below 100°C []. Thermogravimetric analysis (TGA) revealed that its thermal stability is lower than that of [Nbz222]HSO4 but higher than [Nbz222]Im and [Nbz222]H2PO4.
Q2: How was this compound ([Nbz222]BF4) characterized in the study?
A2: The researchers utilized various spectroscopic techniques to characterize the synthesized [Nbz222]BF4. These included Fourier-transform infrared spectroscopy (FTIR), proton nuclear magnetic resonance (1H NMR), carbon-13 nuclear magnetic resonance (13C NMR), and electrospray ionization mass spectrometry (ESI-MS). Elemental analysis was also performed to determine the compound's purity and composition [].
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